Vellosimine

Übersicht

Beschreibung

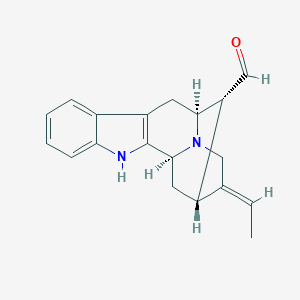

Vellosimine (C₁₉H₂₀N₂O, MW 292.38) is a sarpagine monoterpene indole alkaloid first isolated from Geissospermum vellosii and later identified in Rauwolfia species . It features a pentacyclic framework comprising an indole unit fused to a 9-azabicyclo[3.3.1]nonane scaffold, with an ethylidene (C19–C20) double bond conferring stereochemical complexity . Its biosynthesis involves enzymatic decarboxylation and epimerization steps, where intermediates like polyneuridine aldehyde are converted into 16-epi-vellosimine, which spontaneously isomerizes to this compound .

Its synthesis has been achieved via enantioselective Pictet–Spengler cyclization , palladium-catalyzed coupling , and desymmetrization strategies using chiral 9-azabicyclo[3.3.1]nonane precursors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vellosimine can be synthesized through various synthetic routes. One common method involves the use of a Mannich-type cyclization to construct the indole-fused azabicyclo[3.3.1]nonane core. This process typically involves the reaction of an indole derivative with an aldehyde and an amine under acidic conditions . Another approach involves the Bischler-Napieralski reaction followed by a homo-Mannich sequence to achieve the desired structure .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods for its production. These methods often involve multi-step synthesis with careful control of reaction conditions to ensure high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Vellosimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form aldehyde derivatives, which can further react to form cyano-compounds .

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane is commonly used for the oxidation of this compound to form aldehyde derivatives.

Reduction: Sodium borohydride is often used for the reduction of this compound derivatives to form alcohols.

Substitution: Phenylhydrazines are used in Fischer indole synthesis to introduce different substitution patterns on the indole ring.

Major Products: The major products formed from these reactions include various substituted indole derivatives, aldehydes, and cyano-compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of vellosimine and its derivatives. Research indicates that this compound exhibits modest antiproliferative effects against certain cancer cell lines, notably MDA-MB-231 (a breast cancer cell line).

Structure-Activity Relationship (SAR) Studies

A systematic evaluation of this compound's structure-activity relationship has led to the identification of more potent analogues. For instance, an analogue known as 15ai demonstrated a tenfold increase in anticancer activity compared to this compound itself, with an IC50 value of 2.03 μM against MDA-MB-231 cells. The enhancements in bioactivity were attributed to specific structural modifications such as the introduction of an allene unit and a chlorine atom at the 5-position of the scaffold .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methodologies, including asymmetric total synthesis techniques. These methods not only provide access to this compound but also enable the creation of its derivatives, which are crucial for enhancing therapeutic efficacy.

| Compound | Yield (%) | Notable Features |

|---|---|---|

| This compound | 72 | Derived via Wittig olefination |

| N-Methylthis compound | 28 | Structural derivative with potential bioactivity |

| 10-Methoxythis compound | 68 | Another derivative with distinct properties |

The use of a C2-symmetric precursor allows for efficient synthesis and late-stage diversification, facilitating further exploration into the biological activities of these compounds .

Potential Pharmacological Applications

Beyond its anticancer properties, this compound has shown promise in other pharmacological areas:

- Estrogenic Activity : this compound has been isolated from extracts that exhibit significant estrogenic activity, suggesting potential applications in hormone-related therapies or conditions .

- Neuroprotective Effects : Some studies indicate that this compound may possess neuroprotective qualities, although further research is required to substantiate these claims.

Case Studies and Research Findings

Several key studies have contributed to our understanding of this compound's applications:

- A study published in Nature Communications demonstrated that this compound and its derivatives could induce ferroptosis in cancer cells, providing insights into new treatment avenues for refractory cancers .

- Research detailed in European Journal of Organic Chemistry outlined synthetic pathways leading to the efficient production of this compound and its analogues, emphasizing their potential for drug development .

Wirkmechanismus

The mechanism of action of vellosimine involves its interaction with molecular targets and pathways within cells. Studies have shown that this compound can induce ferroptosis, a type of cell death characterized by the accumulation of lipid peroxides . This process is mediated by the inhibition of glutathione peroxidase 4 (GPX4), leading to oxidative stress and cell death. Additionally, this compound has been shown to interact with various cellular proteins, affecting their function and leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Research Findings

Synthetic Efficiency : The 2023 desymmetrization route achieves vellosimine in 37% overall yield, surpassing traditional Pictet–Spengler approaches (27% yield) .

Biosynthetic Flexibility : Enzymes like polyneuridine aldehyde esterase (PNAE) control stereochemistry, enabling selective production of 16-epi-vellosimine or this compound .

Therapeutic Potential: Structural optimization (e.g., 15ai) demonstrates that minor modifications can significantly enhance bioactivity, guiding future drug design .

Data Tables

Table 1. Comparative Physicochemical Properties

| Property | This compound | Normacusine B | 16-epi-Vellosimine | Reserpine |

|---|---|---|---|---|

| Melting Point (°C) | 305–306 | 248–250 | 298–300 | 264–265 |

| [α]D²⁰ | −42° (c = 0.93) | +18° (c = 1.0) | +38° (c = 0.5) | −128° (c = 1.0) |

| Natural Sources | Rauwolfia, Geissospermum | Rauwolfia | Biosynthetic intermediate | Rauwolfia |

Table 2. Antitumor Activity of Selected Compounds

| Compound | Cell Line (IC₅₀, μM) | Selectivity Index |

|---|---|---|

| This compound | >50 (HepG2) | Low |

| 15ai (Derivative) | 5.2 (HepG2) | High |

| Reserpine | 12.4 (MCF-7) | Moderate |

Biologische Aktivität

Vellosimine is a naturally occurring alkaloid derived from various plant species, particularly those in the Apocynaceae family. This compound has garnered attention for its potential biological activities, especially in the context of cancer therapy. Recent studies have explored its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.

Anticancer Activity

This compound and its derivatives, including N-methylthis compound, have been evaluated for their anticancer effects. A systematic study revealed that both compounds exhibit modest antiproliferative activity against several cancer cell lines, including MDA-MB-231 (a breast cancer cell line). The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 20.3 |

| N-methylthis compound | MDA-MB-231 | 18.0 |

| Analogue 15ai | MDA-MB-231 | 2.03 |

The analogue 15ai demonstrated a tenfold improvement in anticancer activity compared to this compound, indicating the importance of structural modifications in enhancing biological efficacy .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound derivatives identified key structural features that contribute to their biological activity:

- Aldehyde Group : Essential for maintaining antiproliferation activity.

- Substituents at the 5-position : The presence of a chlorine atom was found to enhance potency, while other halogen substitutions generally reduced activity.

- Bulky Groups : The introduction of bulky groups at the Nα site significantly improved bioactivity.

The following table summarizes the impact of various modifications on the IC50 values:

| Modification | Position | Effect on Activity |

|---|---|---|

| Chlorine atom | 5-position | Increased potency |

| p-toluenesulfonyl group | Nα site | Enhanced activity |

| Trifluoromethyl group | Nα site | No activity |

These findings underscore the potential for further optimization of this compound derivatives to enhance their therapeutic profiles .

Recent investigations into the mechanism of action of this compound have revealed that it induces ferroptosis , a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mode of action is particularly relevant for overcoming apoptotic resistance commonly observed in cancer cells. Flow cytometry assays indicated that treatment with this compound and its analogues led to significant changes in cell viability and death pathways, suggesting a promising avenue for cancer treatment development .

Case Studies and Research Findings

-

Case Study: Antiproliferative Effects

A study published in Nature Communications highlighted the effects of this compound derivatives on various cancer cell lines. The results showed that while this compound itself had moderate effects, its derivatives exhibited significantly enhanced antiproliferative properties through structural modifications aimed at optimizing bioactivity . -

Research on Synthesis

The total synthesis of this compound and its derivatives has been achieved through innovative synthetic routes, allowing for rapid access to these compounds for further biological testing. Techniques such as asymmetric Pictet-Spengler reactions and palladium-mediated cross-coupling have been employed to produce this compound with high yields . -

Comparative Study

A comparative analysis between natural this compound and synthesized analogues demonstrated that synthetic variants could achieve higher potency against specific cancer types, emphasizing the role of synthetic chemistry in drug development .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis pathway for Vellosimine?

- Methodological Answer : A robust synthesis strategy involves differentiating carbonyl groups and ensuring stereochemical control. For example, the desymmetrization of a 9-azabicyclo[3.3.1]nonane precursor via Wittig olefination and enol ether hydrolysis achieves enantioselectivity. Key steps include:

- Use of anhydrous solvents (e.g., THF distilled over Na metal) to prevent side reactions .

- Acid-base extraction to recover intermediates and optimize yields (Table 1 in ).

Q. How can researchers characterize the purity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : Employ HPLC with a chiral stationary phase to resolve enantiomers, critical given this compound’s optical activity .

- Spectroscopy : Compare NMR chemical shifts and optical rotation values with literature data to detect impurities .

- Crystallization : Recrystallization in ethanol/water mixtures enhances purity, with melting point analysis as a secondary validation .

Q. What analytical techniques are suitable for confirming this compound’s structure?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNO) and isotopic patterns .

- 2D-NMR : Use COSY and NOESY to resolve stereochemistry and verify indole ring substitution patterns .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved and validated?

- Methodological Answer :

- Chiral Resolution : Utilize enzymatic kinetic resolution with this compound dehydrogenase (EC 1.1.1.273) to isolate enantiomers .

- Circular Dichroism (CD) : Compare CD spectra of synthesized compounds with natural isolates to confirm absolute configuration .

Q. What enzymatic pathways involve this compound dehydrogenase?

- Methodological Answer :

- Enzyme Assays : Conduct spectrophotometric assays to measure NAD(P)H oxidation rates at 340 nm, correlating activity with substrate concentration .

- Inhibitor Screening : Test alkaloid analogs (e.g., Vandrikidine) for competitive inhibition using Lineweaver-Burk plots .

Q. What strategies enable late-stage diversification of this compound derivatives?

- Methodological Answer :

- Functionalization : Introduce substituents (e.g., N-methylation, 10-OMe groups) via regioselective alkylation or methoxylation post-core synthesis (Scheme 2 in ).

- Computational Modeling : Apply DFT calculations to predict reactivity of indole C-H bonds for targeted modifications .

Q. How can researchers resolve contradictions in this compound’s pharmacological data?

- Methodological Answer :

Eigenschaften

IUPAC Name |

(1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,10,13,15,17-18,20H,7-9H2,1H3/b11-2-/t13-,15+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHASSCPGKAMILD-VICVVEARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318281 | |

| Record name | Vellosimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6874-98-2 | |

| Record name | Vellosimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6874-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vellosimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006874982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vellosimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELLOSIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04956U0JGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.